molecular formula C15H17IN4 B3033765 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile CAS No. 1174182-28-5

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3033765
CAS No.: 1174182-28-5
M. Wt: 380.23 g/mol
InChI Key: LHHUUXAUDFUGBQ-UHFFFAOYSA-N
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Description

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, a tert-butyl group, an iodinated benzyl group, and a carbonitrile group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Iodination of the Benzyl Group: The iodinated benzyl group can be synthesized by the iodination of benzyl derivatives using iodine or iodinating agents.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde or ketone with cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The iodinated benzyl group can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

    Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(tert-butyl)-3-(3-chlorobenzyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(tert-butyl)-3-(3-bromobenzyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(tert-butyl)-3-(3-fluorobenzyl)-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile lies in the presence of the iodinated benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s properties are advantageous, such as in radiolabeling and imaging studies.

Properties

IUPAC Name

5-amino-1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN4/c1-15(2,3)20-14(18)12(9-17)13(19-20)8-10-5-4-6-11(16)7-10/h4-7H,8,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHUUXAUDFUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)CC2=CC(=CC=C2)I)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
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5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
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5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile

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